molecular formula C19H20N2O3 B2635664 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-98-5

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2635664
CAS No.: 941918-98-5
M. Wt: 324.38
InChI Key: JLPKMQIBRISAGN-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a methoxy group, a piperidinone ring, and a benzamide moiety.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high degree of fXa potency, selectivity, and efficacy .

Cellular Effects

The cellular effects of 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide are largely dependent on its interactions with various biomolecules. It has been shown to inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with activated factor X (FXa). It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for this enzyme . The compound exerts its effects at the molecular level through binding interactions with FXa, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis

Metabolic Pathways

It is known that the compound interacts with activated factor X (FXa), suggesting that it may be involved in the coagulation pathway .

Transport and Distribution

Given its interactions with various biomolecules, it is likely that the compound is transported and distributed via specific transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules, it is likely that the compound is localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-(2-oxopiperidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide.

    Reduction: Formation of 4-methoxy-N-[3-(2-hydroxypiperidin-1-yl)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: Chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

    Other Benzamides: Compounds such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.

Uniqueness

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperidinone ring, and benzamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-10-8-14(9-11-17)19(23)20-15-5-4-6-16(13-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPKMQIBRISAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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